(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
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Overview
Description
This compound is known for its strong antioxidant properties and significant inhibitory effects on reactive oxygen species such as superoxide anion, hydrogen peroxide, and hydroxyl radicals . It is a cucurbitane-type triterpenoid glycoside and is often studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11-oxo-mogroside V typically involves the extraction and purification from the fruits of Siraitia grosvenorii. The process includes:
Extraction: The fruits are dried and then subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of 11-oxo-mogroside V involves large-scale extraction and purification processes. The fruits are harvested, dried, and then processed using industrial-grade solvents and chromatographic systems to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 11-oxo-mogroside V undergoes various chemical reactions, including:
Oxidation: It exhibits strong antioxidant activity by scavenging reactive oxygen species.
Reduction: It can be reduced to its corresponding alcohol form under specific conditions.
Substitution: The glycosidic moieties can be substituted with other sugar units through enzymatic or chemical methods.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Enzymes such as glycosidases or chemical catalysts are used for glycosidic substitutions.
Major Products:
Oxidation: The major products include various oxidized forms of 11-oxo-mogroside V.
Reduction: The reduced form of 11-oxo-mogroside V.
Substitution: Different glycosidic derivatives depending on the substituent used.
Scientific Research Applications
11-oxo-mogroside V has a wide range of scientific research applications:
Chemistry: It is used as a natural sweetener and antioxidant in various chemical formulations.
Biology: Studies have shown its potential in protecting neuronal cells from oxidative stress and apoptosis.
Medicine: It has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 11-oxo-mogroside V involves its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. It also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation and cancer progression . Additionally, it promotes neurite outgrowth and inhibits cell apoptosis through the activation of the AKT and mTOR pathways .
Comparison with Similar Compounds
Mogroside V: Another glycoside from Siraitia grosvenorii with similar sweetening and antioxidant properties.
Mogroside III: Exhibits similar biological activities but with different glycosidic moieties.
11-oxo-mogroside II A1: Another oxidized derivative with comparable antioxidant activity.
Uniqueness: 11-oxo-mogroside V is unique due to its strong inhibitory effects on reactive oxygen species and its potential therapeutic applications in neuroprotection and anti-cancer treatments .
Properties
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGWHBLPUUKEJC-YMWSYRNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H100O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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